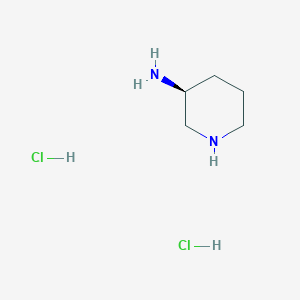

(S)-3-Aminopiperidine dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(3S)-piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPNYXIOFZLNKW-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584854 | |

| Record name | (3S)-Piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334618-07-4 | |

| Record name | (3S)-Piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 334618-07-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Chiral Amines in Pharmaceutical and Chemical Sciences

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the life sciences. openaccessgovernment.org The biological systems within the human body, such as enzymes and receptors, are themselves chiral, leading to often dramatically different physiological responses to the two enantiomers of a chiral drug. openaccessgovernment.org One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some infamous cases, cause severe adverse effects. openaccessgovernment.org This underscores the critical importance of producing enantiomerically pure compounds for pharmaceutical applications. openaccessgovernment.org

Chiral amines, specifically, are foundational components in a vast array of high-value molecules, constituting the structural core of approximately 40-45% of all small-molecule pharmaceuticals. openaccessgovernment.orgnih.govacs.org Their prevalence stems from their ability to form hydrogen bonds and their diverse structural possibilities. nih.gov The synthesis of these chiral amines in an enantiomerically pure form is a significant focus of modern organic and medicinal chemistry. acs.orgresearchgate.net Researchers continuously seek efficient and sustainable methods, such as asymmetric catalysis, to produce single-enantiomer chiral amines, which are crucial for developing safer and more effective drugs. openaccessgovernment.orgsigmaaldrich.com

An Overview of S 3 Aminopiperidine Dihydrochloride As a Chiral Building Block

(S)-3-Aminopiperidine dihydrochloride (B599025) serves as a prime example of a valuable chiral building block. chemimpex.com Its structure incorporates a six-membered piperidine (B6355638) ring, a common motif in pharmaceuticals, with a chiral center at the 3-position, where an amino group is attached. cymitquimica.comtcichemicals.com This specific stereochemistry is crucial for its application in the synthesis of targeted bioactive molecules. The dihydrochloride salt form enhances the compound's stability and solubility in water, facilitating its use in various chemical reactions. chemimpex.com

The utility of (S)-3-aminopiperidine dihydrochloride is demonstrated in its application as a reactant for the N-arylation of heterocyclic diamines and in the synthesis of substituted quinolones with a reduced risk of phototoxicity. chemicalbook.com Furthermore, it has been employed as a catalytic agent in the synthesis of amides from carboxylic acids and ammonia. cymitquimica.com Its role as a key intermediate is highlighted in the preparation of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used in the management of type 2 diabetes. google.com The precise spatial arrangement of the amino group on the piperidine ring allows for specific interactions with biological targets, making it an indispensable tool for medicinal chemists. chemimpex.com

A series of peptide analogues incorporating (S)-3-aminopiperidine have been synthesized and evaluated as potential inhibitors of the bacterial cysteine protease IdeS, demonstrating the compound's utility in developing novel therapeutic agents. nih.gov

The Historical Context of Piperidine Derivatives in Medicinal Chemistry

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure (S)-3-aminopiperidine dihydrochloride (B599025) predominantly relies on asymmetric strategies that introduce chirality in a controlled manner. These methods are broadly categorized into two main approaches: the use of chiral auxiliaries and the application of asymmetric catalysis.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. This strategy has been effectively employed in the synthesis of (S)-3-aminopiperidine.

A prominent and widely used chiral auxiliary is enantiopure tert-butanesulfinamide, developed by Ellman. sigmaaldrich.comosi.lv This versatile reagent readily condenses with ketones and aldehydes to form N-tert-butanesulfinyl imines. sigmaaldrich.comresearchgate.netnih.gov The tert-butanesulfinyl group is highly effective in directing the stereoselective addition of nucleophiles to the imine carbon. sigmaaldrich.com For the synthesis of (S)-3-aminopiperidine, the (S)-enantiomer of tert-butanesulfinamide is typically used. google.comscispace.com

The robustness of the tert-butanesulfinyl group, being stable to strong bases and nucleophiles, makes it an ideal protecting group during subsequent reaction steps. researchgate.net Its facile removal under mild acidic conditions to yield the desired amine hydrochloride is another significant advantage. sigmaaldrich.comresearchgate.net

The synthesis often commences with the condensation of N-Boc-3-piperidone with (S)-tert-butanesulfinyl amide. google.comscispace.com N-Boc-3-piperidone serves as a key starting material, and various synthetic routes to this intermediate have been reported. chemicalbook.comgoogle.com The condensation reaction is typically catalyzed and carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF), ethanol, acetonitrile, or dichloromethane, often in the presence of a dehydrating agent like molecular sieves to drive the reaction towards the formation of the intermediate N-tert-butanesulfinyl imine. google.com

Table 1: Reaction Parameters for Condensation of N-Boc-3-piperidone with (S)-tert-Butanesulfinyl Amide

| Parameter | Condition | Reference |

| Reactants | N-Boc-3-piperidone, (S)-tert-butanesulfinyl amide | google.comscispace.com |

| Molar Ratio (Piperidone:Amide) | 1:1.1-1.5 | google.com |

| Catalyst | Pyrrolidine (catalytic amount) | scispace.com |

| Solvent | THF, Ethanol, Acetonitrile, Dichloromethane | google.com |

| Dehydrating Agent | 4A or 5A Molecular Sieves | google.com |

| Temperature | 20-90 °C | google.com |

This table summarizes typical conditions for the condensation reaction.

Following the formation of the chiral N-tert-butanesulfinyl imine intermediate, the next crucial step is a diastereoselective reduction. Low-temperature reduction strategies are employed to ensure high stereocontrol. google.comscispace.com A reducing agent is used to reduce the imine functionality, leading to the formation of the desired stereoisomer of the protected aminopiperidine. The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity. After reduction, the resulting intermediate can be further purified, often through recrystallization, to enhance its enantiomeric purity. scispace.com The final step involves the simultaneous removal of the Boc and tert-butanesulfinyl protecting groups using hydrochloric acid to yield (S)-3-aminopiperidine dihydrochloride. google.comscispace.com

Asymmetric Catalysis

Asymmetric catalysis offers an alternative and often more atom-economical approach to enantioselective synthesis. This method involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Research in asymmetric catalysis for the production of (S)-3-aminopiperidine has focused on several strategies. One approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with boronic acids to produce 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cnnih.gov These intermediates can then be converted to the desired 3-substituted piperidines. snnu.edu.cnnih.gov

Another avenue explores the use of enzymes as chiral catalysts. Transaminases, for instance, have been utilized for the asymmetric amination of 3-piperidone derivatives to produce (R)- or (S)-3-aminopiperidine derivatives with high optical purity. scispace.comgoogle.com Biocatalytic methods, such as employing a transaminase from Mycobacterium vanbaalenii, offer advantages like mild reaction conditions and environmental friendliness. google.com Enzyme cascades, combining a galactose oxidase (GOase) and an imine reductase (IRED), have also been developed for the synthesis of protected 3-aminopiperidines. rsc.org These enzymatic approaches are promising for large-scale, industrial production due to their high selectivity and sustainable nature. scispace.comgoogle.com

Biocatalytic Approaches (e.g., ω-Transaminases)

Biocatalytic methods, particularly those utilizing ω-transaminases (ω-TAs), have emerged as a powerful and environmentally benign approach for the asymmetric synthesis of chiral amines. nih.gov These pyridoxal-5'-phosphate-dependent enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate, enabling the production of optically pure amines from prochiral ketones. nih.gov

In the synthesis of (S)-3-aminopiperidine, ω-transaminases are employed to catalyze the amination of a suitable N-protected 3-piperidone precursor. google.com The process typically involves the use of an amino donor, such as isopropylamine, and the enzyme in a buffered solution. google.com The reaction conditions, including pH, temperature, and the choice of N-protecting group (e.g., Boc, Cbz), are crucial for achieving high conversion and enantioselectivity. google.com For instance, the synthesis of (R)-N-Boc-3-aminopiperidine has been demonstrated with an 81.8% yield and an enantiomeric excess (ee) of 98.9% using an ω-transaminase. google.com Similarly, (R)-N-benzyl-3-aminopiperidine has been produced with a 90.9% yield and 99.0% ee. google.com Following the enzymatic step, the protecting group is removed to yield the desired 3-aminopiperidine enantiomer, which is then converted to its dihydrochloride salt. google.com

Multi-enzyme cascades have also been developed to synthesize protected 3-aminopiperidine derivatives. rsc.org These one-pot reactions can prevent the racemization of sensitive intermediates and result in products with high enantiopurity. rsc.org

Chiral Resolution Techniques

Chiral resolution remains a widely used and economically viable method for obtaining enantiomerically pure compounds on both laboratory and industrial scales. nih.gov This technique involves the separation of a racemic mixture into its constituent enantiomers.

A prevalent method for resolving racemic 3-aminopiperidine is through diastereomeric salt formation. nih.gov This process involves reacting the racemic amine with a chiral resolving agent, typically an optically active acid, to form a pair of diastereomeric salts. nih.gov These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. nih.govrsc.org

A variety of chiral acids have been successfully employed for this purpose, including:

D-Tartaric Acid: This classic resolving agent can be used to selectively precipitate one diastereomeric salt, enabling the separation of the enantiomers. nih.govgoogle.com

D-Dibenzoyltartaric Acid (D-DBTA): This derivative of tartaric acid is also an effective resolving agent for 3-aminopiperidine. google.com The resolution process typically involves heating the reaction mixture to a temperature between 44 °C and 84 °C. google.comgoogle.com

Optically Active Cyclic Phosphoric Acids: Chiral cyclic phosphoric acids, such as (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide, have been shown to be highly efficient resolving agents for 3-aminopiperidine, yielding the desired enantiomer in high yield and enantiomeric excess. researchgate.netnih.gov

The choice of solvent is a critical parameter in the crystallization process as it can significantly influence the yield and optical purity of the resulting diastereomeric salts. nih.gov

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical transformations to create streamlined and effective synthetic routes.

Enzyme-catalyzed reactions are at the heart of chemoenzymatic strategies for producing (S)-3-aminopiperidine. As detailed in the biocatalytic approaches section, ω-transaminases are highly effective in the stereoselective amination of N-protected 3-piperidones. google.comacs.org Research has also explored the use of other enzymes, such as those derived from the indigoidine (B1217730) biosynthetic pathway, to produce precursors of (S)-3-aminopiperidine. researchgate.net These enzymatic transformations provide the crucial stereochemical control necessary to obtain the desired enantiomer. researchgate.net

To improve the practicality and cost-effectiveness of enzymatic transformations for industrial-scale production, enzymes are often immobilized on solid supports. mdpi.orgnih.gov Immobilization offers several advantages, including enhanced enzyme stability, reusability, and the facilitation of continuous flow processes. acs.org

For the synthesis of (S)-1-Boc-3-aminopiperidine, a key intermediate, ω-transaminases have been successfully immobilized on epoxy resins. acs.org In one study, the immobilized enzyme demonstrated high binding efficiency (>95%) and activity recovery (75%), and it maintained 90% of its residual activity after 15 reuse cycles. acs.org The use of this immobilized enzyme in a continuous flow system achieved a 95% conversion within a 10-minute residence time and an impressive space-time yield of 930.73 g·L⁻¹·day⁻¹, highlighting the potential for large-scale production. acs.org

Multi-Step Synthesis from Precursors

The synthesis of this compound can be achieved through various multi-step pathways, each with its own set of reaction conditions and intermediates.

Synthesis from N-Boc-3-piperidone

A common and effective route to this compound begins with N-Boc-3-piperidone. google.comchemicalbook.com This method involves a condensation reaction between N-Boc-3-piperidone and an enantiomerically pure chiral auxiliary, such as (S)-tert-butanesulfinamide, in the presence of a catalytic amount of pyrrolidine. google.com This step is typically carried out in a solvent like tetrahydrofuran (THF) and may employ a dehydrating agent to drive the reaction forward. google.com The resulting intermediate undergoes a low-temperature reduction, followed by recrystallization to yield an enantiomerically pure intermediate. google.com The final step involves the simultaneous removal of the Boc and tert-butanesulfinyl protecting groups using hydrochloric acid to afford this compound. google.com An alternative approach involves the asymmetric reduction of N-Boc-3-piperidone. chemicalbook.com

Key Reaction Steps:

Condensation with a chiral auxiliary (e.g., (S)-tert-butanesulfinamide). google.com

Low-temperature reduction. google.com

Recrystallization for purification. google.com

Deprotection with hydrochloric acid. google.com

Synthesis from (R)-3-aminopiperidin-2-one Hydrochloride

The synthesis of (S)-3-Aminopiperidine can also be achieved starting from the opposite enantiomer, (R)-3-aminopiperidin-2-one hydrochloride. This process involves the reduction of the lactam functionality. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically employed for this transformation. google.comgoogle.com The reaction is generally conducted in an ethereal solvent like tetrahydrofuran (THF). google.comgoogle.com Subsequent treatment of the resulting (S)-3-aminopiperidine with hydrochloric acid yields the desired dihydrochloride salt. google.comgoogle.com

Key Reaction Steps:

Reduction of the lactam with a reducing agent (e.g., lithium aluminum hydride). google.comgoogle.com

Acidification with hydrochloric acid to form the dihydrochloride salt. google.comgoogle.com

Synthesis from D-Ornithine

D-Ornithine, a naturally occurring amino acid, serves as a chiral precursor for the synthesis of this compound. google.com One documented pathway involves the esterification of D-ornithine, followed by cyclization to form an amino amide intermediate. google.com This intermediate is then reduced, often using a strong reducing agent like lithium aluminum hydride, to yield the piperidine ring. google.com The final step is the formation of the dihydrochloride salt by treatment with hydrochloric acid. google.comgoogle.com This method provides a route to the desired enantiomer by starting with a readily available chiral pool material. google.com

Key Reaction Steps:

Esterification of D-Ornithine. google.comgoogle.com

Cyclization to an amino amide. google.com

Reduction of the amide. google.com

Formation of the dihydrochloride salt. google.comgoogle.com

Synthesis from D-Glutamic Acid

Similar to D-ornithine, D-glutamic acid can be utilized as a chiral starting material for the synthesis of this compound. google.com A reported synthesis involves several key transformations. google.com The process includes esterification of the carboxylic acid groups, protection of the amino group, and reduction of the esters to diols using reagents like sodium borohydride. google.com The resulting diol is then converted to a ditosylate, which undergoes cyclization with an appropriate amine to form the piperidine ring. Subsequent deprotection steps lead to the final product. google.com

Key Reaction Steps:

Esterification and amine protection. google.com

Reduction of esters to a diol.

Conversion to a ditosylate.

Cyclization to form the piperidine ring.

Deprotection to yield the final product. google.com

| Starting Material | Key Intermediates | Reagents | Overall Yield | Reference |

| L-Glutamic Acid | N-Boc-dimethyl ester, Diol, Ditosylate | Thionyl chloride, (Boc)2O, NaBH4, TsCl, Amines | 44% to 55% |

Synthesis from 3-Aminopyridine (B143674)

The synthesis of enantiomerically enriched 3-aminopiperidine can also be achieved from 3-aminopyridine through asymmetric hydrogenation. google.com This approach often involves the N-acetylation of 3-aminopyridine to enhance the reactivity of the pyridine (B92270) ring towards hydrogenation. google.comjustia.com The hydrogenation is carried out using a chiral catalyst, such as a rhodium or palladium complex with a chiral ligand, to induce enantioselectivity. google.comnih.gov The resulting racemic or enantiomerically enriched N-acetyl-3-aminopiperidine is then deprotected. google.com To obtain high enantiomeric purity, a resolution step using a chiral acid, such as dibenzoyl-D-tartaric acid, is often necessary. google.com The desired enantiomer is then isolated as the dihydrochloride salt. google.com

Key Reaction Steps:

N-acetylation of 3-aminopyridine. google.com

Asymmetric hydrogenation of the pyridine ring. google.com

Resolution of the resulting racemic or enriched mixture with a chiral acid. google.com

Formation of the dihydrochloride salt. google.com

Purification and Characterization of Enantiomeric Purity

The purification of this compound is crucial to remove any remaining impurities and to enhance its enantiomeric purity. Recrystallization is a common method employed for this purpose. google.com For instance, recrystallization from a solvent system like isopropyl alcohol/water can significantly upgrade the enantiomeric excess of the product. google.com

| Analytical Technique | Method | Purpose | Reference |

| Chiral HPLC | Pre-column derivatization with p-toluenesulfonyl chloride | Determination of enantiomeric purity | researchgate.net |

| Gas Chromatography (GC) | Direct analysis | Determination of assay and enantiomeric ratio | sigmaaldrich.com |

| UPLC-MS | Reversed-phase chromatography | Purity analysis | nih.gov |

Recrystallization Techniques for Enantiomeric Enrichment

Fractional crystallization of diastereomeric salts is a well-established and industrially favored method for the enantiomeric enrichment of 3-aminopiperidine (APIP). beilstein-journals.orgresearchgate.net This classical resolution technique involves reacting a racemic or partially resolved mixture of 3-aminopiperidine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing one diastereomer to be selectively crystallized from a suitable solvent system.

To obtain the (S)-enantiomer of 3-aminopiperidine, specific chiral acids are employed. The selection of the appropriate resolving agent and solvent is crucial for efficient separation. For the enrichment of (S)-3-aminopiperidine, chiral acids such as D(-)-tartaric acid and L-mandelic acid are preferably used. beilstein-journals.orgchemicalbook.com The crystallization process yields crystals of the diastereomeric salt enriched in the (S)-enantiomer.

Innovations in this area focus on making the process more economical and environmentally friendly. For instance, carrying out the crystallization in an aqueous solution or suspension can reduce or eliminate the need for expensive and hazardous organic solvents. beilstein-journals.org Furthermore, a subsequent acid exchange step, where the resolved 3-aminopiperidine chiral acid salt is treated with hydrogen chloride in a solvent mixture like isopropyl alcohol/water, can lead to a direct enhancement of the chiral purity of the final dihydrochloride salt. google.com

| Resolving Agent for (S)-Enrichment | Technique | Key Aspect | Reference |

| D(-)-Tartaric Acid | Fractional Crystallization | Forms diastereomeric salt with (S)-3-aminopiperidine that can be selectively crystallized. | beilstein-journals.orgchemicalbook.com |

| L-Mandelic Acid | Fractional Crystallization | Alternative chiral acid for forming a separable diastereomeric salt with the (S)-enantiomer. | beilstein-journals.orgchemicalbook.com |

| N-modified alanine (B10760859) derivatives | Fractional Crystallization | A class of chiral resolving agents used for the optical resolution of 3-aminopiperidine enantiomers. | beilstein-journals.org |

Analytical Methods for Chiral Purity Assessment

Accurate determination of the enantiomeric purity of this compound is essential for quality control. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, while Nuclear Magnetic Resonance (NMR) spectroscopy serves as a vital tool for structural confirmation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical method for separating and quantifying the enantiomers of 3-aminopiperidine. A significant challenge in the analysis of 3-aminopiperidine is its lack of a strong chromophore, which makes detection by a standard UV-Vis detector difficult. acs.orgnih.gov To overcome this, pre-column derivatization is a common strategy. acs.orgnih.gov This involves reacting the amine with a derivatizing agent to introduce a chromophoric group into the molecule.

Common derivatizing agents include para-toluenesulfonyl chloride (PTSC) and benzoyl chloride. acs.orgnih.govrsc.org The resulting derivatized enantiomers can then be separated on a chiral stationary phase (CSP) and detected with high sensitivity. The choice of chiral column is critical for achieving effective separation. Columns such as Chiralpak AD-H and ChromTech CHIRAL-AGP have been successfully used. acs.orgnih.govrsc.org

The mobile phase composition, flow rate, and column temperature are optimized to achieve the best resolution between the enantiomeric peaks. Mobile phases often consist of a mixture of an organic solvent (like ethanol, methanol, isopropanol, or acetonitrile) and an aqueous buffer or an amine additive. acs.orgnih.govrsc.org In some methods, a differential refractive index detector is used, which circumvents the need for derivatization. nih.govrsc.org

| Column | Derivatizing Agent | Mobile Phase | Detector | Reference |

| Chiralpak AD-H | para-Toluene Sulfonyl Chloride (PTSC) | 0.1% Diethyl amine in Ethanol | UV (228 nm) | acs.orgnih.gov |

| ChromTech CHIRAL-AGP | Benzoyl Chloride | 0.015mol/L Phosphate buffer - Isopropanol (99:1) | UV (254 nm) | rsc.org |

| ChromTech CHIRAL-AGP | Benzoyl Chloride | 0.015mol/L Phosphate buffer - Methanol (97:3) | UV (254 nm) | rsc.org |

| ChromTech CHIRAL-AGP | Benzoyl Chloride | 0.015mol/L Phosphate buffer - Acetonitrile (98:2) | UV (254 nm) | rsc.org |

| Crownpak™ CR+ | None (Direct Detection) | 95:5 (V:V) HClO₄ (pH=1) : Methanol | Differential Refractive Index | nih.govrsc.org |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is routinely used for the structural elucidation and confirmation of this compound and its intermediates. beilstein-journals.org These analyses verify the correct molecular structure and the absence of structural impurities.

While NMR is a primary tool for structure determination, its application for direct chiral purity assessment of 3-aminopiperidine often requires specialized techniques, such as the use of chiral solvating agents or chiral derivatizing agents to induce chemical shift non-equivalence between the enantiomers. These agents create diastereomeric complexes that can be distinguished in the NMR spectrum, allowing for quantification. However, detailed, specific protocols for the chiral purity analysis of 3-aminopiperidine using these advanced NMR methods are not as commonly reported in literature as HPLC methods. Standard ¹H and ¹³C NMR spectra are primarily used to confirm the identity and structural integrity of the synthesized compound. beilstein-journals.orggoogle.com

Role as a Scaffold in Drug Design and Development

The 3-aminopiperidine moiety is a key component in the design of various therapeutic agents, notably as a less hydrophobic fragment that can bind to the S2 pocket of enzymes like dipeptidyl peptidase-4 (DPP-4). nih.gov Its structure allows for multiple points of diversification, enabling the synthesis of large libraries of compounds for screening. nih.gov This adaptability makes it a cornerstone in the development of drugs targeting a range of diseases. For instance, it is a crucial intermediate in the synthesis of Alogliptin, a DPP-4 inhibitor for type 2 diabetes. google.com

Structure-activity relationship (SAR) is a fundamental concept in drug discovery that links the chemical structure of a molecule to its biological activity. collaborativedrug.com SAR studies on (S)-3-aminopiperidine derivatives have been instrumental in optimizing their therapeutic properties.

For example, in the development of DPP-4 inhibitors, SAR studies have shown that N-substituted glycine (B1666218) with 2-cyanopyrrolidine at the S1 site and sulfonamide derivatives at the S2 site can effectively inhibit the enzyme. nih.gov In another instance, SAR studies of pyrazolopyridinyl pyrimidine (B1678525) derivatives revealed that a greater number of amino substituents generally leads to better inhibitory activity, and that smaller alkyl or cycloalkane groups enhance potency due to steric effects. nih.gov

In the context of antibacterial agents, SAR studies on 3,5-diamino-piperidine (DAP) derivatives, which mimic aminoglycosides, have demonstrated that even a mono-DAP compound can have similar activity to di-DAP compounds. ucsd.edu These studies are crucial for refining the design of new drugs to enhance their efficacy and selectivity. researchgate.netfrontiersin.org

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, has a profound impact on a drug's biological activity, affecting its binding to targets, metabolism, and distribution. nih.gov The chiral nature of (S)-3-aminopiperidine is a critical factor in its pharmacological profile. researchgate.net

The introduction of a chiral center in the piperidine ring can significantly influence the activity of a compound. For example, in the development of dopamine (B1211576) D2 receptor modulators, the (R)-enantiomer of a particular benzothiazole (B30560) derivative acts as a positive allosteric modulator (PAM), potentiating the effects of dopamine, while the (S)-enantiomer acts as a negative allosteric modulator (NAM), attenuating dopamine's effects. mdpi.com

Similarly, in the development of inhibitors for the bacterial cysteine protease IdeS, peptide analogues containing (S)-3-aminopiperidine, such as (S)-pipG, have shown promising selectivity and inhibitory activity. nih.gov The specific stereoisomer is crucial for effective binding and inhibition. nih.gov The stereochemistry of derivatives can also be a key determinant of their potency against various pathogens, as seen in antimalarial compounds where the natural (5S, αS) isomers consistently show the highest potency. nih.gov

Central Nervous System (CNS) Disorders

Derivatives of aminopiperidine are being investigated for their potential in treating a variety of Central Nervous System (CNS) disorders due to their ability to modulate neurotransmitter systems and interact with key neurological targets.

Aminopiperidine derivatives have been shown to modulate the activity of several neurotransmitter systems, which is critical for normal brain function. nih.gov Monoamine oxidase inhibitors (MAOIs), for instance, prevent the breakdown of neurotransmitters like dopamine, norepinephrine, and serotonin, thereby increasing their levels in the brain. drugs.com This mechanism is useful in treating depression and neurodegenerative diseases. drugs.commdpi.com

Recent research has focused on developing selective MAO inhibitors. A study on pyridazinobenzylpiperidine derivatives found that most compounds exhibited higher inhibition of MAO-B over MAO-A. nih.govresearchgate.net Specifically, compound S5, with a 3-Cl substituent, was the most potent and selective MAO-B inhibitor, suggesting its potential for treating neurological disorders like Parkinson's disease. mdpi.comnih.gov The kinetic studies revealed that these compounds act as competitive and reversible inhibitors. mdpi.com

Furthermore, aminonicotinamide derivatives have been identified as modulators of KCNQ2/3 potassium channels, which are implicated in conditions like pain, epilepsy, and anxiety. nih.gov

The development of new therapies for neurodegenerative diseases is a major area of research. Monoamine oxidase inhibitors (MAOIs) are a key class of drugs used in the management of Parkinson's disease. mdpi.com By inhibiting MAO-B, these drugs reduce the breakdown of dopamine in the brain, helping to alleviate motor symptoms. researchgate.net The search for new, reversible, and selective MAO-B inhibitors is ongoing to improve treatment efficacy and safety. mdpi.com Pyridazinobenzylpiperidine derivatives, such as the potent and selective MAO-B inhibitor S5, are promising candidates for the treatment of such neurological disorders. mdpi.comnih.gov

In the context of Alzheimer's disease, 4-aminopiperidine (B84694) derivatives have been investigated as potential cognition enhancers. nih.gov By modifying the structure of previously known nootropic drugs, researchers developed 4-aminopiperidine analogues that demonstrated significant cognition-enhancing activity in preclinical models. nih.gov

The monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine, are deeply involved in regulating mood and cognitive functions such as learning and memory. nih.gov Pharmacological modulation of these systems holds promise for enhancing cognitive performance. nih.gov

Compounds that inhibit the dopamine transporter (DAT) can promote cognitive flexibility. nih.gov The development of aminopiperidine derivatives as modulators of these neurotransmitter systems could lead to new treatments for mood and cognitive disorders. For example, certain amino-nicotinamide derivatives that modulate KCNQ2/3 potassium channels are being explored for their potential in treating anxiety, bipolar disorders, and cognitive diseases. nih.gov Additionally, 4-aminopiperidine derivatives have shown potential as potent cognition-enhancing drugs. nih.gov

Diabetes Mellitus Type 2

The global rise in Type 2 Diabetes Mellitus has necessitated the development of innovative and effective treatments. This compound plays a crucial role as a key intermediate in the synthesis of a class of oral antidiabetic drugs known as dipeptidyl peptidase-IV (DPP-IV) inhibitors. guidechem.comnih.gov

This compound is a vital chiral building block for the synthesis of several DPP-IV inhibitors, including Alogliptin, Linagliptin, and Trelagliptin. guidechem.comloftylabs.in The specific stereochemistry of the (S)-enantiomer is crucial for the biological activity of these drugs.

Alogliptin: This potent and highly selective DPP-IV inhibitor is synthesized using (R)-3-aminopiperidine dihydrochloride, which is the same molecule as this compound, just with a different stereochemical designation based on priority rules. guidechem.comgoogle.comnih.gov The synthesis involves the coupling of this key intermediate with a pyrimidinedione core.

Linagliptin: The synthesis of Linagliptin, another widely used DPP-IV inhibitor, also relies on this compound. guidechem.comcbijournal.comgoogle.comnewdrugapprovals.org Various synthetic routes have been developed, often involving the condensation of the aminopiperidine derivative with a xanthine (B1682287) backbone. cbijournal.com The use of the unprotected (R)-3-aminopiperidine dihydrochloride has been explored to streamline the synthesis, though it can lead to the formation of byproducts. cbijournal.com

Trelagliptin: This once-weekly DPP-IV inhibitor is synthesized through a process that includes the nucleophilic substitution of a key intermediate with unprotected (R)-3-aminopiperidine. bulatpharmaceutical.comsamipubco.comnewdrugapprovals.org The use of the unprotected form is a critical step to achieve high regioselectivity in the synthesis. bulatpharmaceutical.com

Table 1: DPP-IV Inhibitors Synthesized Using this compound

| DPP-IV Inhibitor | Key Synthetic Step Involving this compound | Reference |

| Alogliptin | Coupling with a pyrimidinedione core. | guidechem.comgoogle.comnih.gov |

| Linagliptin | Condensation with a xanthine backbone. | guidechem.comcbijournal.comgoogle.comnewdrugapprovals.org |

| Trelagliptin | Nucleophilic substitution with an unprotected form of the compound. | bulatpharmaceutical.comsamipubco.comnewdrugapprovals.org |

DPP-IV inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that work by blocking the action of the dipeptidyl peptidase-4 (DPP-4) enzyme. wikipedia.orgnih.gov This enzyme is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govijpsjournal.com

By inhibiting DPP-4, these drugs increase the levels of active incretins in the body. wikipedia.orgdiabetes.org.uk This leads to several therapeutic effects beneficial for managing type 2 diabetes:

Enhanced Insulin (B600854) Secretion: Increased incretin levels stimulate the pancreas to release more insulin in a glucose-dependent manner. ijpsjournal.comnih.gov This means insulin is primarily released when blood sugar levels are high.

Improved Glycemic Control: The combined effects of increased insulin and decreased glucagon (B607659) lead to better control of blood glucose levels, as reflected by reductions in HbA1c. nih.gov

Low Risk of Hypoglycemia: Because their action is glucose-dependent, DPP-4 inhibitors have a low risk of causing dangerously low blood sugar (hypoglycemia). nih.gov

Weight Neutrality: Unlike some other diabetes medications, DPP-IV inhibitors are generally weight-neutral. nih.govfrontiersin.org

Antimicrobial Research

The increasing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. This compound and its derivatives have shown promise in this area of research.

Researchers have been exploring aminopiperidine derivatives as potential new antimicrobial agents. researchgate.net The development of synthetic antimicrobial peptides (AMPs) is a key area of focus, as these molecules can be designed to have broad-spectrum activity and are less susceptible to current resistance mechanisms. nih.gov The unique structural features of aminopiperidine derivatives can be incorporated into these synthetic peptides to enhance their efficacy and stability. nih.gov

One promising avenue of antimicrobial research involving aminopiperidine derivatives is the inhibition of bacterial cysteine proteases. nih.govnih.gov These enzymes are crucial for the survival and virulence of many pathogenic bacteria.

IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes): Researchers have synthesized peptide analogues containing a 3-aminopiperidine moiety as potential inhibitors of IdeS, a cysteine protease from Streptococcus pyogenes. nih.govnih.gov This enzyme plays a key role in the bacterium's ability to evade the host immune system.

Selective Inhibition: Studies have shown that certain 3-aminopiperidine-based peptide analogues can act as selective and noncovalent inhibitors of IdeS. nih.gov For instance, analogues like (S)-pipG and (R)-LpipG have demonstrated potent inhibition of IdeS while showing little to no effect on other related cysteine proteases like SpeB and papain. nih.gov This selectivity is crucial for developing targeted therapies with fewer side effects.

Table 2: Investigational 3-Aminopiperidine-Based IdeS Inhibitors

| Compound | Selectivity Profile | Reference |

| (S)-pipG | Potent inhibitor of IdeS; weak inhibitor of papain; no inhibition of SpeB. | nih.gov |

| (R)-LpipG | Potent inhibitor of IdeS; weak inhibitor of papain; no inhibition of SpeB. | nih.gov |

Oncology Research

Preliminary research suggests that DPP-IV inhibitors, for which this compound is a key precursor, may have applications in oncology. google.com It has been proposed that these inhibitors could be used in combination with other anti-cancer agents to inhibit uncontrolled cell proliferation. google.com However, this area of research is still in its early stages and requires further investigation.

Other Therapeutic Areas

The application of (S)-3-aminopiperidine extends beyond oncology and neurodegeneration into other critical areas of drug discovery.

Integrins are cell surface receptors involved in cell adhesion and signaling. The αvβ3 integrin is implicated in several disease processes, including angiogenesis (the formation of new blood vessels) and tumor metastasis. google.comnih.gov As such, αvβ3 antagonists are being investigated as potential therapeutics for cancer and other conditions. google.comnih.gov Aminopiperidine derivatives have been specifically designed and patented as integrin αvβ3 antagonists. google.comgoogle.com Furthermore, computational studies on tricyclic dual αvβ3/αIIbβ3 antagonists have suggested that replacing a piperazine (B1678402) ring with a 4-aminopiperidine moiety could enhance antagonistic activity. nih.gov

Inflammation is a complex biological response implicated in numerous chronic diseases. nih.gov The development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Piperidine derivatives have long been evaluated for their anti-inflammatory properties. nih.gov The central role of the (S)-3-aminopiperidine scaffold in building inhibitors for key inflammatory kinases like JNK and IKKβ underscores its importance in this therapeutic area. nih.govnih.gov By providing a structural foundation for molecules that block pro-inflammatory signaling pathways, it contributes to the development of treatments for a wide range of inflammatory conditions. nih.govnih.gov

The search for new analgesics with improved efficacy and fewer side effects is a critical area of research.

σ1 Receptor Antagonists: The sigma-1 (σ1) receptor is a unique molecular chaperone protein involved in the modulation of pain signaling. nih.govbohrium.com Antagonists of this receptor have shown significant promise in preclinical and clinical studies for treating chronic and neuropathic pain. nih.govbohrium.com The development of σ1 receptor antagonists often incorporates a basic amine, which is a key feature of the known pharmacophoric model for these ligands. researchgate.net Piperidine-containing structures are common among potent and selective σ1 receptor antagonists. For example, a pyrimidine derivative featuring a 3-(piperidin-1-yl)propoxy moiety was identified as a potent σ1 receptor antagonist with significant anti-neuropathic pain activity in animal models. researchgate.net

μ-opioid receptor agonists: The μ-opioid receptor is the primary target for the most effective pain medications, such as morphine. mdpi.com However, these drugs come with significant liabilities. Research into novel μ-opioid receptor agonists aims to separate the analgesic effects from the adverse ones. mdpi.com The synthesis of novel opioid receptor ligands has explored a wide variety of chemical scaffolds. While many efforts focus on peptide-based molecules, small molecules are also extensively studied. mdpi.com Morphinan-derived structures have been synthesized and evaluated, demonstrating the modularity of opioid drug design. nih.gov The use of various amine-containing building blocks is central to this field, and the 3-aminopiperidine structure represents a potential component for creating novel ligands with unique pharmacological profiles. nih.gov

Inhibition of Acetylcholinesterase and Beta-Secretase in Alzheimer's Disease

The multifaceted nature of Alzheimer's disease (AD) has propelled the development of multi-target-directed ligands (MTDLs), compounds designed to interact with multiple biological targets involved in the disease cascade. A prominent strategy in this field is the dual inhibition of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1). AChE is a key enzyme in the cholinergic system, responsible for breaking down the neurotransmitter acetylcholine; its inhibition can alleviate cognitive symptoms. google.comnih.gov BACE1 is the primary enzyme that initiates the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides, a hallmark of AD. google.comnih.govvignan.ac.in The simultaneous inhibition of both enzymes is a promising therapeutic approach to address both symptomatic and disease-modifying aspects of AD. nih.govnih.govmdpi.com

The piperidine scaffold, a core structural element of (S)-3-Aminopiperidine, is a privileged fragment in the design of central nervous system agents and is integral to many AChE inhibitors. mdpi.com Notably, the approved AD drug Donepezil (B133215) features an N-benzylpiperidine moiety, which plays a crucial role in its potent and selective inhibition of AChE. mdpi.comnih.gov Researchers have leveraged this knowledge to design hybrid molecules that retain the AChE-inhibiting properties of the piperidine core while incorporating new functionalities to inhibit BACE1.

This approach often involves conjugating a piperidine or benzylpiperidine moiety with various heterocyclic scaffolds known to interact with the catalytic site of BACE1. mdpi.comnih.gov For instance, a series of donepezil analogues were synthesized and evaluated for their dual inhibitory potential. While many of these analogues showed potent inhibition of both AChE and its related enzyme, butyrylcholinesterase (BChE), their inhibitory activity against BACE1 was more varied. nih.gov Certain analogues, however, did exhibit BACE1 inhibition in the low micromolar range. nih.gov This line of research underscores the utility of the piperidine framework as a foundational structure for developing MTDLs against Alzheimer's disease.

Table 1: Inhibitory Activities of Selected Donepezil-Based Dual-Target Inhibitors This table presents examples of compounds developed based on the piperidine scaffold, illustrating the multi-target design strategy. The compounds listed are not direct derivatives of this compound but contain the core piperidine ring structure.

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| Donepezil Analogue 8c | EeAChE | 0.025 ± 0.002 | nih.gov |

| EfBChE | 0.21 ± 0.02 | nih.gov | |

| BACE1 | 3.2 ± 0.4 | nih.gov | |

| Donepezil Analogue 8e | EeAChE | 0.016 ± 0.001 | nih.gov |

| EfBChE | 0.11 ± 0.01 | nih.gov | |

| BACE1 | 4.9 ± 0.5 | nih.gov | |

| Donepezil Analogue 8f | EeAChE | 0.020 ± 0.002 | nih.gov |

| EfBChE | 0.15 ± 0.01 | nih.gov | |

| BACE1 | 4.1 ± 0.4 | nih.gov | |

| Donepezil Analogue 8l | EeAChE | 0.026 ± 0.002 | nih.gov |

| EfBChE | 0.32 ± 0.02 | nih.gov | |

| BACE1 | 5.5 ± 0.6 | nih.gov |

EeAChE: Acetylcholinesterase from Electric eel; EfBChE: Butyrylcholinesterase from Equine serum

Proteolysis Targeting Chimeras (PROTACs) Development

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins rather than merely inhibiting their function. These heterobifunctional molecules consist of two key domains connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the cell's proteasome.

The (S)-3-Aminopiperidine scaffold is a critical component in the development of a major class of PROTACs. Specifically, its derivative, 3-aminopiperidine-2,6-dione (B110489) hydrochloride, is a key intermediate in the synthesis of immunomodulatory drugs (IMiDs) such as pomalidomide (B1683931) and lenalidomide (B1683929). google.comfigshare.comchemicalbook.comgoogle.comgoogleapis.com These molecules are potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase. googleapis.comnih.gov In the context of PROTACs, the pomalidomide or lenalidomide moiety serves as the E3 ligase-recruiting ligand.

The synthesis of these CRBN-recruiting ligands often starts from precursors that lead to the formation of the 3-aminopiperidine-2,6-dione core structure. google.comgoogleapis.com This glutarimide-containing fragment is then incorporated into the final PROTAC molecule. When the PROTAC binds to its target protein and CRBN, it forms a ternary complex, which is the crucial step for initiating protein degradation. googleapis.com The versatility of this system allows for the targeting of a wide array of proteins for degradation by simply changing the POI-binding ligand attached to the CRBN-recruiting moiety. nih.gov This has made the 3-aminopiperidine-2,6-dione motif a cornerstone in the design and synthesis of numerous PROTACs currently under investigation for various diseases, including cancer. googleapis.comnih.gov

Table 2: Examples of PROTACs Utilizing a Cereblon (CRBN) Ligand Derived from the Aminopiperidine-2,6-dione Scaffold This table showcases PROTACs that incorporate a CRBN-binding moiety, the synthesis of which relies on the 3-aminopiperidine-2,6-dione structure.

| PROTAC Name/Identifier | Target Protein(s) | E3 Ligase Recruited | Notes | Source |

|---|---|---|---|---|

| LG-AR-21 | Androgen Receptor (AR) | Cereblon (CRBN) | A "linker-less" PROTAC bearing a lenalidomide motif. | nih.gov |

| Pomalidomide-based PROTACs | Various (e.g., BRD4) | Cereblon (CRBN) | Pomalidomide is a widely used CRBN ligand in PROTAC design. | googleapis.com |

| Lenalidomide-based PROTACs | Various (e.g., IRAK4) | Cereblon (CRBN) | Lenalidomide derivatives are commonly used to recruit CRBN. | researchgate.net |

| MS9117 | Lysine-specific demethylase 1 (LSD1) | Cereblon (CRBN) | An LSD1 PROTAC degrader that recruits CRBN for its activity. | nih.gov |

Biochemical and Pharmacological Investigations

Receptor Binding Affinity Studies

Derivatives incorporating the (S)-3-aminopiperidine core have been evaluated for their binding affinity to specific receptor systems. Notably, this scaffold has been integrated into ligands designed to target sigma (σ) receptors, which are recognized as distinct binding sites in the central nervous system and are implicated in various neurological functions.

Structure-affinity relationship studies on a series of analogs identified compounds with high affinity for the σ2 receptor. nih.gov For example, in a study of SYA 013 analogs, replacing a homopiperazine (B121016) ring with other cyclic amines was explored. Tropane (B1204802) analogs, which share structural features with the piperidine (B6355638) core, showed significant binding affinity and selectivity for the σ2 receptor. nih.gov Compound 21 from this series, a tropane analog, demonstrated a high affinity for the σ2 receptor with a Ki of 2.2 nM. nih.gov

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) |

| 7 | 7.2 | 2.2 | 3.3 |

| 20 | 41 | 4.3 | 9.5 |

| 21 | 57 | 2.2 | 25.9 |

| 22 | 117 | 2.8 | 41.8 |

This table presents the binding affinity constants of selected tropane and oxime analogs at sigma receptors. Data sourced from a study on SYA 013 analogs. nih.gov

These studies highlight that while the parent aminopiperidine structure is a starting point, further modification is crucial for achieving high-affinity and selective receptor binding. nih.gov

Functional Assays for Receptor Activity Modulation

Functional assays are essential to determine whether the binding of a compound to its target translates into a biological effect. For derivatives of (S)-3-aminopiperidine, various functional assays have been employed to characterize their modulatory activity.

In the investigation of peptide analogues as inhibitors of the bacterial cysteine protease IdeS, functional assays were critical to quantify the degree of inhibition. Two primary methods were used: an SDS-PAGE based assay to visually detect the reduction in IgG cleavage products and a surface plasmon resonance (SPR) based assay to quantify the inhibitory activity. nih.gov The SPR assay, for instance, showed that the derivative (S)-pipG had greater inhibitory activity than other tested analogues, confirming its functional modulation of the enzyme. nih.gov

Furthermore, piperidine-substituted derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. Their functional activity was confirmed in cell-based assays, which measured the concentration required to achieve 50% protection of MT-4 cells against HIV-1-induced cytotoxicity (EC50). Compounds such as 9a and 15a demonstrated potent antiviral activity, with EC50 values of 2.20 nM and 1.75 nM, respectively. nih.gov

Enzyme Inhibition Studies

The (S)-3-aminopiperidine scaffold is a cornerstone in the design of inhibitors for several key enzyme classes.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition The 3-aminopiperidine moiety is a well-established key structural element in the development of DPP-IV inhibitors. google.com These inhibitors are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes mellitus. nih.gov DPP-IV inhibitors work by preventing the inactivation of incretin (B1656795) hormones like GLP-1, thereby enhancing glucose-dependent insulin (B600854) secretion. nih.govyoutube.com The (S)-3-aminopiperidine ring often binds to the S1 subsite of the enzyme. nih.gov

Cysteine Protease (IdeS) Inhibition Peptide analogues incorporating the (S)-3-aminopiperidine structure have been identified as the first selective, noncovalent inhibitors of the Immunoglobulin G-degrading enzyme of Streptococcus pyogenes (IdeS). nih.gov IdeS is a cysteine protease that cleaves human IgG and is a virulence factor for the bacterium. The derivative (S)-pipG was identified as a selective inhibitor of IdeS. nih.gov The inhibition constants (Ki) for two of the most promising derivatives were determined. nih.gov

| Compound | Target Enzyme | Ki (mM) |

| (S)-pipG | IdeS | ~ 6.7 |

| (R)-LpipG | IdeS | ~ 5.7 |

This table shows the inhibition constants for two 3-aminopiperidine-based peptide analogues against the IdeS enzyme. nih.gov

β-Secretase (BACE1) Inhibition BACE1 is a primary therapeutic target for Alzheimer's disease, as it initiates the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides. mdpi.comrsc.org The design of BACE1 inhibitors often involves structures that can interact with the catalytic aspartic acid residues in the enzyme's active site. nih.gov Amino-heterocyclic structures, such as those that can be formed from an aminopiperidine core, are a feature of many BACE1 inhibitors. rsc.org

Cholinesterase Inhibition Derivatives of piperidine have also been explored for their effects on cholinesterases. A study investigated substituted N1-benzyl-3-(N,N-diethylcarbamoyl)piperidines, which are piperidinecarboxamide derivatives, for their inhibitory activity on isolated cholinesterase systems. nih.gov

HIV-1 Reverse Transcriptase (RT) Inhibition In the field of antiviral research, piperidine-substituted thiophene[3,2-d]pyrimidine derivatives have been designed as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds showed high potency against the wild-type HIV-1 RT enzyme.

| Compound | HIV-1 RT IC50 (μM) |

| 9a | 0.31 |

| 9b | 0.54 |

| 9c | 0.45 |

| 15a | 0.76 |

This table displays the inhibitory activity of selected piperidine derivatives against the wild-type HIV-1 RT enzyme. nih.gov

Carbonic Anhydrase (CA) Inhibition While the aminopiperidine scaffold is versatile, a review of the literature indicates it is not a common motif in the design of carbonic anhydrase inhibitors. This class of inhibitors is predominantly based on sulfonamide structures that coordinate to the zinc ion in the enzyme's active site. nih.govmdpi.comnih.gov

Neurotransmitter System Interactions

The (S)-3-aminopiperidine structure and its derivatives can interact with neurotransmitter systems, most notably through sigma receptors. Sigma receptors are involved in the modulation of several neurotransmitter systems, including the glutamatergic and dopaminergic systems. As shown in binding studies, derivatives can exhibit high affinity for σ2 receptors, suggesting a potential role in modulating these downstream pathways. nih.gov

Additionally, the structural similarity of the aminopiperidine core to amino acid neurotransmitters like glycine (B1666218) suggests a potential for interaction with their transporters. Glycine transporters (GlyT1 and GlyT2) are critical for regulating glycine levels in the synapse, which in turn affects both inhibitory neurotransmission via glycine receptors and excitatory neurotransmission via NMDA receptors, where glycine acts as a co-agonist. nih.govnih.gov While direct studies on (S)-3-aminopiperidine itself are limited, the principle of transporter-mediated regulation of neurotransmitter release is a key area of interaction for related small molecules. nih.gov

Investigation of Biological Pathways

The pharmacological effects of (S)-3-aminopiperidine derivatives are realized through their modulation of specific biological pathways.

Incretin Pathway: By inhibiting the DPP-IV enzyme, aminopiperidine-based drugs directly enhance the incretin pathway. This leads to increased levels of active GLP-1 and GIP, which in turn promotes glucose-dependent insulin release, suppresses glucagon (B607659) secretion, and helps maintain glucose homeostasis. youtube.com

Amyloidogenic Pathway: Derivatives targeting BACE1 are designed to intervene in the amyloidogenic pathway, a central element in the pathogenesis of Alzheimer's disease. rsc.org By inhibiting BACE1, these compounds aim to reduce the production of Aβ peptides, thereby preventing the formation of neurotoxic amyloid plaques. nih.gov

Viral Replication Pathway: For HIV-1, derivatives that inhibit the reverse transcriptase enzyme are crucial for blocking the viral life cycle. NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity and prevents the transcription of viral RNA into DNA, a critical step for viral replication. nih.gov

Preclinical Pharmacological Profiles of Derivatives

The preclinical development of drugs often relies on optimizing a core scaffold like (S)-3-aminopiperidine to achieve a desired pharmacological profile.

IdeS Inhibitors: Peptide analogues such as (S)-pipG have been identified as effective and specific inhibitors of the bacterial enzyme IdeS. nih.gov While their potency (in the millimolar range) may be insufficient for in vivo use, they serve as a crucial starting point for developing more potent and drug-like inhibitors of this bacterial virulence factor. nih.gov

DPP-IV Inhibitors: Chiral 3-aminopiperidine derivatives are used to synthesize highly potent and selective DPP-IV inhibitors. These compounds have demonstrated excellent therapeutic potential in animal models and have been successfully translated into clinical use for managing type 2 diabetes. google.comnih.gov

HIV-1 NNRTIs: Piperidine-substituted thiophene[3,2-d]pyrimidines, such as compound 15a , have shown promising preclinical profiles. They exhibit potent antiviral activity against both wild-type and, critically, drug-resistant mutant strains of HIV-1, alongside favorable pharmacokinetic properties. nih.gov

Sigma Receptor Ligands: Analogs of SYA013 containing a piperidine-like core have been profiled as highly selective σ2 receptor ligands. nih.gov Compounds like 22 show high selectivity for the σ2 receptor over the σ1 subtype, making them valuable tools for studying the function of this receptor and as potential leads for CNS therapeutics. nih.gov

Selectivity and Specificity in Biological Systems

A critical aspect of drug design is achieving selectivity for the intended target to minimize off-target effects. Derivatives of (S)-3-aminopiperidine have been specifically engineered to enhance their selectivity.

In the study of IdeS inhibitors, selectivity was a key endpoint. The most promising compounds, (S)-pipG and (R)-LpipG , were potent inhibitors of IdeS but had minimal effect on the related cysteine protease papain and did not inhibit SpeB, another protease from Streptococcus pyogenes. nih.gov In contrast, other larger analogues were more potent inhibitors of papain than IdeS, demonstrating that small structural changes can significantly alter the selectivity profile. nih.gov

| Compound | IdeS Inhibition | Papain Inhibition | SpeB Inhibition |

| (S)-pipG | Potent | Weak | None |

| (R)-LpipG | Potent | Weak | None |

| (R)-pipGP | Active | More Active | None |

| (S)-LpipGP | Active | More Active | None |

This table provides a qualitative summary of the selectivity profile of 3-aminopiperidine-based peptide analogues against different cysteine proteases. nih.gov

For sigma receptor ligands, selectivity between the σ1 and σ2 subtypes is crucial. The oxime derivative 22 showed a 41.8-fold selectivity for the σ2 receptor over the σ1 receptor, highlighting the potential for developing highly specific pharmacological tools. nih.gov Similarly, in the development of HIV-1 inhibitors, selectivity for mutant strains resistant to existing drugs is a major goal. Compound 15a was found to be highly active against a panel of resistant HIV-1 strains, demonstrating its valuable selectivity profile. nih.gov

Advanced Research Directions and Future Perspectives

Rational Drug Design Utilizing (S)-3-Aminopiperidine Dihydrochloride (B599025) Scaffold

The (S)-3-aminopiperidine scaffold is a key component in the rational design of new drugs. While its enantiomer, (R)-3-aminopiperidine, is a well-established building block for dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin, used in the treatment of type 2 diabetes, the (S)-enantiomer offers a distinct stereochemical orientation for probing biological targets. nih.govgoogle.com The design process leverages the piperidine (B6355638) ring's conformational pre-organization and the stereospecific presentation of the amino group to achieve high-affinity and selective interactions with target proteins.

Researchers have incorporated the 3-aminopiperidine moiety into various molecular frameworks to modulate the pharmacological properties of lead compounds. For instance, in the development of dopamine (B1211576) transporter (DAT) ligands, the aminopiperidine core has been used to create analogues of GBR 12935, a potent and selective dopamine reuptake inhibitor. opulentpharma.comchemimpex.com These efforts aim to separate the binding affinity at the transporter from the inhibition of dopamine reuptake, a critical aspect in designing potential treatments for cocaine addiction. opulentpharma.com

Exploration of Novel Derivatives and Analogues

The exploration of novel derivatives and analogues of (S)-3-aminopiperidine is a burgeoning area of research. Scientists are actively synthesizing and evaluating new compounds with this scaffold to uncover new biological activities. One area of focus has been the development of peptide analogues. For example, 3-aminopiperidine-based peptide analogues have been identified as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS, an enzyme from Streptococcus pyogenes. acs.org These analogues, such as (S)-pipG, demonstrate effective and specific inhibitory properties, marking them as promising starting points for the development of more potent inhibitors. acs.org

Another research avenue involves the synthesis of disubstituted 1-aryl-4-aminopiperidine libraries for drug discovery screening. google.com Furthermore, novel arylamide derivatives containing a piperazine (B1678402) moiety have been designed and synthesized as tubulin polymerization inhibitors, with some compounds showing potent activity against liver cancer cells. vulcanchem.com The synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives from L-glutamic acid has also been described, providing a versatile method for creating a variety of analogues. jubilantingrevia.com

| Derivative/Analogue Class | Target/Application | Key Research Finding | Reference |

|---|---|---|---|

| Peptide Analogues ((S)-pipG) | Bacterial Cysteine Protease IdeS | First selective noncovalent inhibitors of IdeS. | acs.org |

| Dopamine Transporter Ligands | Cocaine Antagonism | Separation of binding and reuptake inhibition at the DAT. | opulentpharma.com |

| Arylamide Derivatives | Tubulin Polymerization Inhibition (Liver Cancer) | Potent inhibitory activity against liver cancer cells. | vulcanchem.com |

| 3-(N-Boc amino) piperidine derivatives | Versatile Synthetic Intermediates | Facile synthesis from L-glutamic acid. | jubilantingrevia.com |

Combinatorial Chemistry and High-Throughput Screening in Drug Discovery

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for accelerating the drug discovery process. These technologies enable the rapid synthesis and evaluation of large libraries of compounds, significantly increasing the chances of identifying novel hits. The (S)-3-aminopiperidine dihydrochloride scaffold is well-suited for combinatorial approaches due to the reactivity of its amino group, which allows for the straightforward introduction of diverse chemical moieties.

A notable application is the synthesis of a 120-member library of 1-aryl-4-aminopiperidine analogues. google.com This was achieved using a platform that integrated computational library design, parallel solution-phase synthesis, and automated high-throughput purification. google.com Such an approach demonstrates the efficiency of combining modern synthesis and screening technologies to explore the chemical space around the aminopiperidine core. google.com The generation of these libraries provides a rich source of compounds for screening against a wide array of biological targets. google.com

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling play a crucial role in understanding the structure-activity relationships (SAR) of (S)-3-aminopiperidine derivatives. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling help in correlating the structural features of molecules with their biological activities.

A study focusing on furan-pyrazole piperidine derivatives utilized 3D and 2D autocorrelation descriptors to build QSAR models for their inhibitory activity against Akt1 and cancer cell lines. These models, validated internally and externally, provide predictive power for designing more potent compounds. Molecular dynamics simulations are also employed to study the binding modes of piperidine-containing ligands to their target proteins, offering insights into the key interactions that govern affinity and selectivity. google.com By elucidating these relationships, computational approaches guide the rational design of new analogues with improved therapeutic potential.

Development of Prodrugs and Targeted Delivery Systems

The development of prodrugs and targeted delivery systems represents a sophisticated strategy to enhance the therapeutic efficacy and reduce the side effects of drugs. A prodrug is a bioreversible derivative of a drug molecule that undergoes transformation in vivo to release the active parent drug. While specific examples for this compound are not extensively documented, the general principles of prodrug design for amines are well-established and offer a promising avenue for future research. nih.gov

The primary amino group of (S)-3-aminopiperidine can be temporarily masked with various promoieties to improve properties such as membrane permeability or to achieve targeted release. nih.gov For instance, a patent related to the synthesis of (R)-3-aminopiperidine derivatives mentions the concept of prodrugs, where a compound can be administered as an ester that is hydrolyzed in vivo to the active hydroxy compound. This indicates that the prodrug strategy is a recognized approach for this class of compounds. Targeted delivery systems, which aim to concentrate a drug at its site of action, could potentially be developed for derivatives of (S)-3-aminopiperidine to enhance their therapeutic index. The excellent water solubility of the dihydrochloride salt can also be an advantage in formulating various drug delivery systems. chemimpex.com

Investigation of Broader Biological Activities and Therapeutic Applications

Beyond its use in established therapeutic areas, research is ongoing to explore the broader biological activities of (S)-3-aminopiperidine derivatives. The chiral nature of this scaffold makes it an attractive starting point for discovering compounds with novel mechanisms of action.

For example, 4-aminopiperidine (B84694) derivatives have been investigated as novel antifungal agents that target ergosterol (B1671047) biosynthesis. This suggests that aminopiperidine scaffolds have the potential to be developed into new treatments for infectious diseases. Furthermore, the use of (R)-3-aminopiperidine hydrochloride as a key intermediate in the synthesis of drugs for type II diabetes highlights the importance of this structural motif in metabolic diseases. The exploration of the (S)-enantiomer and its derivatives could lead to the discovery of new therapeutic applications in areas such as oncology, neurodegenerative diseases, and beyond. chemimpex.comvulcanchem.com

| Biological Activity | Target/Pathway | Compound Class | Reference |

|---|---|---|---|

| Antifungal | Ergosterol Biosynthesis | 4-Aminopiperidines | |

| DPP-IV Inhibition | Incretin (B1656795) Pathway (Diabetes) | (R)-3-Aminopiperidine derivatives | google.com |

| Dopamine Transporter Inhibition | Dopamine Reuptake | 3-Aminopiperidine analogues | opulentpharma.com |

| Tubulin Polymerization Inhibition | Microtubule Dynamics (Cancer) | Arylamide derivatives | vulcanchem.com |

| Cysteine Protease Inhibition | IdeS (Bacterial Infection) | 3-Aminopiperidine-based peptides | acs.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to reduce the environmental impact of chemical processes. The synthesis of this compound is an area where such approaches can be highly beneficial.

One notable development is the facile synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives from L-glutamic acid, a naturally occurring amino acid. jubilantingrevia.com This multi-step route involves mild reaction conditions and the use of non-toxic catalysts, offering a more environmentally benign alternative to traditional synthetic methods that may rely on harsh reagents or complex purification protocols. jubilantingrevia.com Other synthetic methods described in patents also aim for high yields and purity, which indirectly contributes to greener processes by minimizing waste. The focus on developing efficient and sustainable synthetic routes is crucial for the large-scale production of this important chiral building block.

Regulatory and Quality Control Considerations in Pharmaceutical Production of this compound

The production of this compound for pharmaceutical use is governed by a stringent set of regulatory and quality control measures designed to ensure the safety, efficacy, and consistency of the final drug product. As a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), its purity and quality are of paramount importance. theoremchem.comanantlabs.com

Regulatory Landscape and Good Manufacturing Practices (GMP)

The manufacturing of this compound must adhere to Good Manufacturing Practices (GMP) as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). google.comnih.gov These guidelines provide a framework for ensuring that the intermediate is produced and controlled to consistently meet its quality attributes. nih.gov This includes rigorous control over raw materials, production processes, facilities, and analytical testing. nih.govpipzine-chem.com

The International Council for Harmonisation (ICH) provides globally recognized guidelines that are integral to the regulatory framework for pharmaceuticals. Key ICH guidelines relevant to the production of this compound include:

ICH Q3A/B/C: These guidelines address the identification, qualification, and control of impurities in new drug substances and drug products, including residual solvents. medwinpublishers.com

ICH Q7: This guideline specifically outlines GMP for Active Pharmaceutical Ingredients, which is highly relevant for a key intermediate like this compound.

ICH Q6B: While focused on biologics, the principles of setting specifications and acceptance criteria are applicable to ensure the quality of all pharmaceutical components. nih.gov

Manufacturers of this compound are expected to maintain comprehensive documentation, including Certificates of Analysis (CoA), which accompany each batch and provide evidence of its quality and purity. sigmaaldrich.com

Quality Control and Analytical Methodologies

A robust quality control system is essential to ensure that each batch of this compound meets the required specifications. pipzine-chem.com This involves a battery of analytical tests to assess its identity, purity, strength, and other critical quality attributes.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone of quality control for this compound. google.com

Chiral HPLC: Due to the chiral nature of this compound, chiral HPLC methods are crucial for determining its enantiomeric purity and quantifying the presence of the unwanted (R)-enantiomer. researchgate.netnih.gov A common approach involves pre-column derivatization with a reagent like para-toluenesulfonyl chloride to introduce a chromophore, enabling UV detection. researchgate.netnih.gov One such method utilizes a Chiralpak AD-H column with a mobile phase of 0.1% diethylamine (B46881) in ethanol, achieving a resolution of over 4.0 between the enantiomers. nih.gov

Reversed-Phase HPLC: This technique is used to identify and quantify other organic impurities. nih.gov

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can help in identifying and quantifying impurities. ajprd.com

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is used for the identification of unknown impurities by providing information about their molecular weight. ajprd.com

Infrared (IR) Spectroscopy: IR spectroscopy can be used for the identification of the compound by comparing its spectrum to that of a reference standard. ajprd.com

Impurity Profiling

Impurity profiling is a critical aspect of quality control, involving the identification and quantification of all potential impurities in the drug intermediate. ajprd.com Impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation products. medwinpublishers.comresearchgate.net

Common types of impurities that are monitored include:

Organic Impurities: These can be related substances from the synthetic route or degradation products. ajprd.com

Inorganic Impurities: These may include reagents, ligands, and catalysts used in the synthesis. ajprd.com

Residual Solvents: The manufacturing process may use various solvents, and their residual levels must be controlled according to ICH Q3C guidelines. medwinpublishers.com

The acceptable limits for these impurities are established based on regulatory guidelines and toxicological data. ajprd.com

Stability Testing

Stability testing is performed to ensure that this compound maintains its quality, purity, and performance over a defined storage period. nih.gov These studies are conducted under various environmental conditions, such as temperature, humidity, and light, to establish a re-test period or shelf life. nih.govjubilantingrevia.com Forced degradation studies are also performed to identify potential degradation products that could form under stress conditions, which helps in developing stability-indicating analytical methods. nih.gov

Interactive Data Table: Analytical Techniques for Quality Control

| Analytical Technique | Purpose | Key Parameters Monitored |

| Chiral HPLC | Enantiomeric Purity | Ratio of (S)- to (R)-enantiomer |

| Reversed-Phase HPLC | Organic Impurity Profiling | Presence and quantity of related substances |